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Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179 Get Quote

Spectroscopic Comparison: 2-Aminoquinoxalin-
6-ol and Its Precursors
A detailed analysis of the spectroscopic characteristics of 2-Aminoquinoxalin-6-ol and its

synthetic precursors provides valuable insights for researchers, scientists, and drug

development professionals. This guide offers a comparative overview of their spectral data,

supported by experimental protocols, to facilitate identification, characterization, and quality

control in synthetic chemistry and pharmaceutical development.

The synthesis of 2-Aminoquinoxalin-6-ol typically proceeds through a two-step pathway

involving the reduction of an intermediate followed by a condensation reaction. The primary

precursors in this pathway are 4-amino-3-nitrophenol, which is reduced to 1,2-diamino-4-

hydroxybenzene. This diamine is then condensed with glyoxal to yield the final product, 2-
Aminoquinoxalin-6-ol.

Synthesis Pathway
The synthetic route to 2-Aminoquinoxalin-6-ol is a fundamental process in the creation of

various quinoxaline derivatives, a class of compounds with significant biological activity. The

pathway begins with the selective reduction of the nitro group in 4-amino-3-nitrophenol to an

amine, forming the unstable 1,2-diamino-4-hydroxybenzene. This intermediate is then

immediately reacted with glyoxal in a cyclocondensation reaction to form the stable heterocyclic

system of 2-Aminoquinoxalin-6-ol.
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Synthesis of 2-Aminoquinoxalin-6-ol

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Aminoquinoxalin-6-ol and its

precursors. This data is essential for monitoring the progress of the synthesis and for the

structural confirmation of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

4-amino-3-nitrophenol DMSO-d₆

9.75 (s, 1H, OH), 7.21 (d,

J=2.9 Hz, 1H), 6.85 (d, J=8.7

Hz, 1H), 6.70 (dd, J=8.7, 2.9

Hz, 1H), 5.45 (s, 2H, NH₂)

Glyoxal D₂O
8.15 (s, CH), 4.8 (s, hydrated

form)

6-aminoquinoxaline[1] CDCl₃

8.65 (d, J=1.7 Hz, 1H), 8.55 (d,

J=1.7 Hz, 1H), 7.87 (d, J=8.9

Hz, 1H), 7.18 (dd, J=8.9, 2.5

Hz, 1H), 7.13 (d, J=2.5 Hz,

1H), 4.20 (br s, 2H, NH₂)

2-Aminoquinoxalin-6-ol N/A
Data not available in the

searched literature.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound Solvent Chemical Shift (δ, ppm)

4-amino-3-nitrophenol DMSO-d₆
150.1, 140.2, 133.9, 115.8,

114.9, 113.2

Glyoxal D₂O 178.9 (hydrated form)

6-aminoquinoxaline N/A
Data not available in the

searched literature.

2-Aminoquinoxalin-6-ol N/A
Data not available in the

searched literature.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound Major Peaks (cm⁻¹)

4-amino-3-nitrophenol

3480, 3380 (N-H stretch), 3080 (aromatic C-H

stretch), 1630 (N-H bend), 1580, 1480 (aromatic

C=C stretch), 1530, 1340 (N-O stretch), 1250

(C-O stretch)

Glyoxal 2835 (C-H stretch), 1730 (C=O stretch)

6-aminoquinoxaline

3400-3200 (N-H stretch), 3050 (aromatic C-H

stretch), 1620 (N-H bend), 1590, 1490 (aromatic

C=C stretch)

2-Aminoquinoxalin-6-ol Data not available in the searched literature.

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)

Compound Solvent λmax (nm)

4-amino-3-nitrophenol Methanol 235, 275, 420

Glyoxal Water 270

6-aminoquinoxaline N/A
Data not available in the

searched literature.

2-Aminoquinoxalin-6-ol N/A
Data not available in the

searched literature.

Table 5: Mass Spectrometry Data (m/z)

Compound Ionization Mode [M]+ or [M+H]+

4-amino-3-nitrophenol EI 154

Glyoxal EI 58

6-aminoquinoxaline EI 145

2-Aminoquinoxalin-6-ol N/A
Data not available in the

searched literature.
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Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, D₂O) at a concentration of 5-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C nuclei. Chemical

shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between

salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectra.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Samples are dissolved in a suitable UV-transparent solvent (e.g.,

ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1

and 1.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
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Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-

800 nm. The wavelength of maximum absorbance (λmax) is reported.

Mass Spectrometry (MS)
Sample Introduction: Samples can be introduced directly into the ion source or via a

chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, while

Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio

(m/z), and a mass spectrum is generated.

Experimental Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds involves a

series of steps from sample preparation to data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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